![molecular formula C19H22N2O B1234388 Methuenine CAS No. 63425-00-3](/img/structure/B1234388.png)
Methuenine
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Overview
Description
Methuenine is a monoterpenoid indole alkaloid.
Scientific Research Applications
Structural Applications in Alkaloids
Methuenine is a naturally occurring alkaloid known for its antimicrobial, anticancer, and anti-HIV activities. It's part of a series of bioactive compounds characterized by an indole fused with a seven-membered carbocyclic ring. Research has focused on the synthesis of cyclohepta[b]indole structural scaffolds, a core structure in these bioactive compounds, including methuenine. This synthesis involves a solvent-free Baylis-Hillman reaction followed by iodine-catalyzed C-alkylation and an intramolecular Heck coupling reaction. Such strategies are crucial in creating structural analogues of the Ervatamine group of indole alkaloid, which includes methuenine (Goswami, Borah, & Phukan, 2015).
Role in RNA Modification
Methuenine also appears in the context of RNA modification, particularly in studies involving the m6A generating METTL3–METTL14–WTAP complex. The modification of RNA by m6A has implications for mRNA stability, turnover, localization, or translation efficiency. This research is fundamental in understanding the broader architecture of RNA interactions and modifications, which are pivotal in numerous biological processes and diseases (Schöller et al., 2018).
Implications in Drug Resistance and Cancer Treatment
Research indicates that methuenine, or closely related compounds, may play a role in drug resistance mechanisms, particularly in glioblastoma treatment. Studies have focused on the methylation status of specific genes and their association with prolonged survival in secondary glioblastomas. Understanding these mechanisms is crucial in designing more effective treatment strategies for aggressive forms of cancer (Eoli et al., 2007).
Educational Applications
Interestingly, methuenine's name appears in educational research, specifically in the context of the Model-Enhanced ThinkerTools (METT) Curriculum. This curriculum focuses on the nature and utility of scientific models, aiming to enhance students' understanding of scientific modeling and inquiry. Although not directly related to the chemical properties of methuenine, this instance highlights the term's presence in diverse scientific discussions (Schwarz & White, 2005).
properties
CAS RN |
63425-00-3 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3S,7E,8R)-7-ethylidene-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one |
InChI |
InChI=1S/C19H22N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h3-7,13,15,20H,8-11H2,1-2H3/b12-3-/t13-,15+/m1/s1 |
InChI Key |
GCVROCDNUNQXAD-DFZYWPJISA-N |
Isomeric SMILES |
C/C=C\1/CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |
SMILES |
CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |
Canonical SMILES |
CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |
synonyms |
methuenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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